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Compound of Interest

(S)-1-(4-Phenyl-1H-imidazol-2-
Compound Name:
yl)ethanamine

Cat. No.: B579842

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Phenyl-1H-
imidazol-2-yl)ethanamine

Introduction

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, registered under CAS Number 864825-23-0, is
a chiral primary amine of significant interest in modern pharmaceutical development.[1] Its
molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral
ethylamine side chain, makes it a versatile building block. This compound is most notably
recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor
modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2]

[3]14]

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical
for its intended biological activity in the final active pharmaceutical ingredient (API).[1] A
thorough understanding of the physical and chemical properties of this intermediate is therefore
paramount for process chemists and formulation scientists. It governs decisions related to
reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the
quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties
of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, grounded in available data and established
analytical methodologies. It is designed to serve as a practical resource for researchers and
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drug development professionals, offering not just data, but the scientific context and
experimental causality behind its characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of quality
control. The compound is systematically named according to IUPAC nomenclature, though
several synonyms are prevalent in literature and commercial listings.[1][5]

e IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine[5]

e« Common Synonyms: (aS)-a-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline
Intermediate 4[1]

e CAS Number: 864825-23-0[1]
e Molecular Formula: C11H13Ns[1]
e Molecular Weight: 187.24 g/mol [1][6]

The structure comprises three key functional regions that dictate its properties: the aromatic
phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine.

Core Physicochemical Properties

The bulk physical properties of the compound are summarized below. These characteristics are
essential for handling, storage, and process design. The material typically presents as a pale
yellow crystalline solid or powder.[1][7]
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Comments &

Property Value L Source(s)
Significance
Color may indicate the
Pale Yellow presence of minor
Appearance Crystalline impurities; crystallinity — [1][7][8]
Powder/Solid is crucial for purity and
handling.
Arelatively sharp
) ) range indicates high
Melting Point 136 - 145 °C ) ) [1]
purity. Broadening can
suggest impurities.
Tighter range reported
136 - 138 °C g g ) P [1]
by some suppliers.
High value reflects
strong intermolecular
forces (H-bonding
from N-H groups,
N ) 422.1 £28.0 °C aromatic stacking).
Boiling Point , _ [1]
(Predicted) Not typically
determined
experimentally due to
potential
decomposition.
Suggests a relatively
_ 1.145 + 0.06 g/cm? compact molecular
Density [1]

(Predicted)

packing arrangement

in the solid state.

Optical Rotation -9° to -6° (c=1, CHCI5)

Confirms the

presence of the (S)-
enantiomer and is a

critical quality control s
parameter for

ensuring chiral purity.
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238.6+11.2°C
(Predicted)

Flash Point

Indicates moderate
thermal stability under  [1]
standard conditions.

Molecular Formula Ci11H13Ns

Confirmed by
elemental analysis
[11[4]

and mass

spectrometry.

Molecular Weight 187.24 g/mol

Used for all
stoichiometric [1][4]16]

calculations.

Acidity, Basicity, and Solubility

The ionization state and solubility of the molecule are dominated by the primary amine and the

imidazole ring, directly impacting its behavior in aqueous and organic media.

Acid-Base Properties (pKa)

This molecule is polybasic, with two key ionizable centers:

o Primary Amine: The ethanamine group is a primary aliphatic amine. Such groups are basic

and are expected to have a pKa value for their conjugate acid (R-NHs*) in the range of 9-10.

This is the most basic site on the molecule.

¢ Imidazole Ring: The imidazole ring is amphoteric. The non-protonated nitrogen atom is

basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with

a pKa of approximately 14.5, and is not relevant under physiological or most synthetic

conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H

proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant

for salt formation and pH-dependent solubility.

Solubility Profile
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The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and
imidazole groups results in a nuanced solubility profile.

e Aqueous Solubility: Described as "sparingly soluble in water".[1] Solubility is expected to be
highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and
potentially the imidazole ring will form cationic salts, significantly increasing aqueous
solubility.

o Organic Solubility: The compound is "slightly soluble in DMSO and methanol".[1] Its solubility
in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is
crucial for its use in synthesis and purification (e.g., chromatography).

Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific,
citable spectra for this compound are not publicly available, the expected characteristics can be
reliably predicted.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl
group and the imidazole ring, typically in the 7.2-7.8 ppm range.[1] The methine proton
(Ca-H) adjacent to the amine would appear as a quartet, coupled to the methyl protons.
The methyl group (CHs) would be a doublet. The amine (NHz2) and imidazole (N-H)
protons may appear as broad singlets and could be exchangeable with D20.

o 13C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the
aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the
ethylamine side chain appearing further upfield.

o Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the compound is
expected to show a strong signal for the protonated molecular ion [M+H]* at a mass-to-
charge ratio (m/z) of approximately 188.[1] High-resolution mass spectrometry would confirm
the elemental composition of C11H13Ns.

o Chromatography (HPLC): Purity analysis is typically performed using reverse-phase High-
Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for
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determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using
standardized, validated methods. The following protocols are based on established
pharmacopeial standards.

Protocol 1: Melting Point Determination (Capillary
Method)

This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a
melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the
crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Equilibrium Solubility Determination (Shake-
Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, as described in
USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and
the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a
given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Protocol 3: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining pKa values
by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant
volume is generated. The midpoint of the buffer region (the point of half-neutralization for a
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given functional group) corresponds to the pKa of that group, as defined by the Henderson-
Hasselbalch equation.[15]

Methodology:

o Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable
solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM).
[16] Maintain a constant ionic strength using an inert salt like KCI.[16]

« Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C).
Immerse a calibrated pH electrode.

 Acidic Titration (for basic pKa): Titrate the solution by making stepwise additions of a
standardized strong acid (e.g., 0.1 M HCI). Record the pH after each addition, allowing the
reading to stabilize.

o Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is
determined from the inflection point of the resulting sigmoid curve, often calculated using the
first or second derivative of the curve. Multiple pKa values may be observed if the buffer
regions are sufficiently separated.

Conclusion

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a well-characterized crystalline solid whose
physicochemical properties are consistent with its molecular structure. Its melting point
provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical
rotation. The compound's solubility and acid-base characteristics are governed by its primary
amine and imidazole functionalities, making its behavior highly pH-dependent. This property is
critical not only for its purification and handling during synthesis but also for predicting the
biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided
herein serve as a framework for the robust and reproducible characterization required in a
regulated drug development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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